molecular formula C16H16Cl2O3 B5214398 1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene

1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene

Cat. No.: B5214398
M. Wt: 327.2 g/mol
InChI Key: UZQSCEJNMOPUMH-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound characterized by its complex aromatic structure This compound features two chlorine atoms and a methoxyphenoxy group attached to a benzene ring through a propoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with 1,4-dichlorobenzene and 2-methoxyphenol.

    Formation of Intermediate: The first step involves the reaction of 2-methoxyphenol with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(2-methoxyphenoxy)propanol.

    Final Coupling: The intermediate is then reacted with 1,4-dichlorobenzene under basic conditions, often using a phase transfer catalyst like tetrabutylammonium bromide, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene can undergo several types of chemical reactions:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Products include hydroxylated derivatives.

    Reduction: Products include partially or fully hydrogenated aromatic rings.

Scientific Research Applications

1,4-Dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene exerts its effects depends on its application:

    Biological Interactions: It may interact with enzymes or receptors, altering their activity. The methoxyphenoxy group can engage in hydrogen bonding or hydrophobic interactions with biological targets.

    Chemical Reactions: The chlorine atoms and methoxy group influence the compound’s reactivity, directing substitution and oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichloro-2-[3-(2-hydroxyphenoxy)propoxy]benzene: Similar structure but with a hydroxyl group instead of a methoxy group.

    1,4-Dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

1,4-Dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This makes it particularly useful in certain synthetic applications and research contexts.

Properties

IUPAC Name

1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3/c1-19-14-5-2-3-6-15(14)20-9-4-10-21-16-11-12(17)7-8-13(16)18/h2-3,5-8,11H,4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQSCEJNMOPUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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